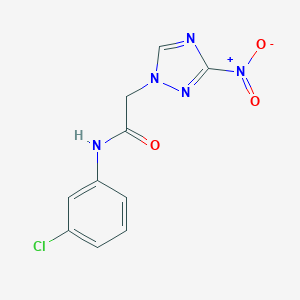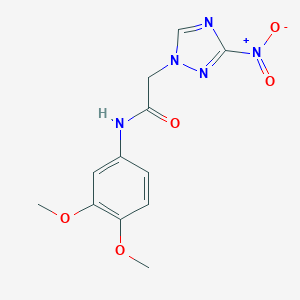![molecular formula C22H20BrF3N4O B403961 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione 2-[(6-bromo-4-phenyl-2-quinazolinyl)hydrazone]](/img/structure/B403961.png)
1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione 2-[(6-bromo-4-phenyl-2-quinazolinyl)hydrazone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione 2-[(6-bromo-4-phenyl-2-quinazolinyl)hydrazone] is a complex organic compound characterized by its unique structure, which includes a quinazoline ring, a trifluoromethyl group, and a hydrazinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione 2-[(6-bromo-4-phenyl-2-quinazolinyl)hydrazone] typically involves multi-step organic reactions The hydrazinylidene moiety is then added through a condensation reaction with appropriate hydrazine derivatives
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione 2-[(6-bromo-4-phenyl-2-quinazolinyl)hydrazone] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the quinazoline ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione 2-[(6-bromo-4-phenyl-2-quinazolinyl)hydrazone] is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with specific biological targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione 2-[(6-bromo-4-phenyl-2-quinazolinyl)hydrazone] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-[(2E)-(6-chloro-4-phenylquinazolin-2(3H)-ylidene)hydrazinylidene]-6,6,6-trifluoro-2,2-dimethylhexan-3-one
- (5Z)-5-[(2E)-(6-bromo-4-methylquinazolin-2(3H)-ylidene)hydrazinylidene]-6,6,6-trifluoro-2,2-dimethylhexan-3-one
Uniqueness
The uniqueness of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione 2-[(6-bromo-4-phenyl-2-quinazolinyl)hydrazone] lies in its specific combination of functional groups and structural features
Properties
Molecular Formula |
C22H20BrF3N4O |
|---|---|
Molecular Weight |
493.3g/mol |
IUPAC Name |
(5Z)-5-[(6-bromo-4-phenylquinazolin-2-yl)hydrazinylidene]-6,6,6-trifluoro-2,2-dimethylhexan-3-one |
InChI |
InChI=1S/C22H20BrF3N4O/c1-21(2,3)18(31)12-17(22(24,25)26)29-30-20-27-16-10-9-14(23)11-15(16)19(28-20)13-7-5-4-6-8-13/h4-11H,12H2,1-3H3,(H,27,28,30)/b29-17- |
InChI Key |
NNLPMBKCTRAWNI-RHANQZHGSA-N |
SMILES |
CC(C)(C)C(=O)CC(=NNC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)C(F)(F)F |
Isomeric SMILES |
CC(C)(C)C(=O)C/C(=N/NC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)/C(F)(F)F |
Canonical SMILES |
CC(C)(C)C(=O)CC(=NNC1=NC2=C(C=C(C=C2)Br)C(=N1)C3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[3-Nitro-5-(methyloxy)phenyl]amino}carbonyl)phenyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B403878.png)
![4-[(4-Bromoanilino)carbonyl]phenyl 5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B403879.png)

![2-{3-nitro-1H-1,2,4-triazol-1-yl}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B403885.png)

![N-[3-(4-ethoxyphenoxy)-5-(3-methylphenoxy)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B403892.png)
![(4E)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403893.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403895.png)
![(4E)-1-[4-(4-BROMOPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4-[2-(2-METHYL-5-NITROPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B403896.png)
![(4E)-4-{2-[2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL]HYDRAZIN-1-YLIDENE}-1-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE](/img/structure/B403897.png)
![(4E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403898.png)
![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichlorophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403899.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-6-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B403900.png)
![ethyl 4-[(2Z)-2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoate](/img/structure/B403901.png)
